molecular formula C12H17N3O2 B11764101 2-Methyl-3-morpholinobenzohydrazide CAS No. 886494-31-1

2-Methyl-3-morpholinobenzohydrazide

Katalognummer: B11764101
CAS-Nummer: 886494-31-1
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: GQCGPDXPTOZCJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-morpholinobenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a morpholine ring attached to a benzohydrazide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-morpholinobenzohydrazide typically involves the reaction of 2-methylbenzohydrazide with morpholine under specific conditions. One common method includes:

    Starting Materials: 2-Methylbenzohydrazide and morpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves:

    Reactant Feed: Continuous feeding of 2-methylbenzohydrazide and morpholine into the reactor.

    Temperature Control: Maintaining the reaction temperature within the optimal range.

    Product Isolation: The product is isolated through crystallization or distillation, followed by purification steps such as recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-morpholinobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzohydrazide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzohydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-morpholinobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-morpholinobenzohydrazide involves its interaction with specific molecular targets. The morpholine ring and benzohydrazide moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylbenzohydrazide: Lacks the morpholine ring, making it less versatile in certain applications.

    3-Morpholinobenzohydrazide: Similar structure but without the methyl group, affecting its reactivity and properties.

    2-Methyl-3-piperidinobenzohydrazide: Contains a piperidine ring instead of morpholine, leading to different biological activities.

Uniqueness

2-Methyl-3-morpholinobenzohydrazide is unique due to the presence of both the methyl group and the morpholine ring

Eigenschaften

CAS-Nummer

886494-31-1

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

2-methyl-3-morpholin-4-ylbenzohydrazide

InChI

InChI=1S/C12H17N3O2/c1-9-10(12(16)14-13)3-2-4-11(9)15-5-7-17-8-6-15/h2-4H,5-8,13H2,1H3,(H,14,16)

InChI-Schlüssel

GQCGPDXPTOZCJY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1N2CCOCC2)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.